molecular formula C8H12N2O2 B7568224 2-(2-Hydroxybutyl)pyridazin-3-one

2-(2-Hydroxybutyl)pyridazin-3-one

Cat. No.: B7568224
M. Wt: 168.19 g/mol
InChI Key: WVTIZHSMGNJLGB-UHFFFAOYSA-N
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Description

2-(2-Hydroxybutyl)pyridazin-3-one is a derivative of pyridazin-3-one, a compound known for its versatile pharmacological properties. Pyridazin-3-one derivatives have attracted significant attention due to their diverse biological activities, including antihypertensive, cardiotonic, and anti-inflammatory effects . The incorporation of a hydroxybutyl group at the 2-position of the pyridazin-3-one ring enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxybutyl)pyridazin-3-one typically involves the reaction of pyridazin-3-one with 2-bromo-1-butanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromo-1-butanol attacks the pyridazin-3-one ring, resulting in the formation of the desired product .

Reaction Conditions:

    Reagents: Pyridazin-3-one, 2-bromo-1-butanol, base (e.g., potassium carbonate)

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybutyl)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridazin-3-one ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(2-oxobutyl)pyridazin-3-one.

    Reduction: Formation of 2-(2-hydroxybutyl)dihydropyridazin-3-one.

    Substitution: Formation of 2-(2-halobutyl)pyridazin-3-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybutyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

2-(2-Hydroxybutyl)pyridazin-3-one can be compared with other pyridazin-3-one derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyridazin-3-one derivatives.

Properties

IUPAC Name

2-(2-hydroxybutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTIZHSMGNJLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=O)C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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